5,8-Dichloro-2-phenyl-4-quinolinol
Description
Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Science
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense importance in modern chemical science. google.com Its derivatives are recognized as "privileged scaffolds" because they can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. nih.gov This has made them central to medicinal chemistry and drug discovery.
The applications of quinoline derivatives are extensive and well-documented. They form the core of numerous approved drugs, demonstrating activities such as:
Antimalarial: Quinine, an alkaloid from cinchona bark, and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) have been mainstays in the treatment of malaria. nih.gov
Antibacterial: The fluoroquinolone class, including drugs like ciprofloxacin, represents a major group of synthetic antibiotics. jptcp.com
Anticancer: Compounds such as camptothecin (B557342) and its derivatives (e.g., topotecan) are potent antitumor agents. jptcp.com
Other Therapeutic Uses: Quinoline derivatives have also been developed as anti-inflammatory, antiviral, antifungal, and neuroprotective agents. nih.govnih.gov
Beyond medicine, quinoline-based compounds are integral to materials science. Their unique photophysical properties, often characterized by strong fluorescence, make them valuable as organic light-emitting diodes (OLEDs), fluorescent chemosensors for detecting metal ions, and functional dyes. google.comnih.gov The versatility of the quinoline ring system, which allows for functionalization at various positions, ensures its continued exploration for novel applications.
Historical Trajectories of 4-Quinolinol Derivatives in Scholarly Investigations
The investigation of 4-quinolinol (or quinolin-4-one) derivatives, the specific subclass to which 5,8-dichloro-2-phenyl-4-quinolinol belongs, has a rich history dating back to the late 19th century. The development of synthetic routes to this scaffold was crucial for unlocking the potential of the broader quinoline family.
Two seminal, name reactions established the foundation for 4-quinolinol synthesis:
Conrad-Limpach Synthesis (1887): This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org Under milder, kinetic conditions (typically below 140°C), the reaction proceeds through an enamine intermediate which then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331). quimicaorganica.org This reaction is highly versatile and remains a primary method for accessing 4-quinolinol scaffolds.
Knorr Quinoline Synthesis (1886): A variation of this chemistry, discovered by Ludwig Knorr, involves reacting a β-ketoanilide with an acid catalyst. wikipedia.org This pathway, proceeding under different conditions, typically leads to the formation of the isomeric 2-hydroxyquinolines.
These classical syntheses were pivotal, as they provided chemists with a rational and reproducible means of creating substituted quinolinols from simple starting materials. nih.gov This accessibility spurred decades of research into the chemical properties and potential applications of these compounds, establishing them as key intermediates in the synthesis of more complex quinoline-based molecules, including many of the pharmaceuticals mentioned previously.
Rationale and Objectives for Investigating this compound within Heterocyclic Chemistry
While direct research on this compound is not extensively documented in public literature, the rationale for its investigation can be logically inferred from established principles in heterocyclic and medicinal chemistry. The primary objective is to synthesize and characterize this novel molecule to understand how its specific substitution pattern influences the chemical and physical properties of the 2-phenyl-4-quinolinol core.
The investigation is driven by the following structural considerations:
The 4-Quinolinol Scaffold: This core structure is a known pharmacophore and a versatile synthetic intermediate. The hydroxyl group at the C4 position can be readily converted into other functional groups (e.g., a chloro group via reaction with phosphoryl chloride), providing a handle for further molecular elaboration.
The 2-Phenyl Group: The presence of an aromatic substituent at the C2 position is a common feature in many bioactive quinolines. It significantly impacts the molecule's steric profile, lipophilicity, and potential for engaging in π-π stacking interactions with biological targets.
Dichloro Substitution at C5 and C8: Halogenation is a powerful and widely used strategy in drug design to modulate a molecule's properties. Chlorine atoms are highly electronegative and can alter the electronic distribution within the aromatic system, affecting the pKa of the quinoline nitrogen and the reactivity of the entire ring. Furthermore, the presence of halogens can enhance binding affinity to target proteins and improve pharmacokinetic properties like membrane permeability and metabolic stability. The specific placement at positions 5 and 8 is unique and its effect on the established bioactivities of other dichloro-quinoline isomers (e.g., 5,7-dichloro or 6,8-dichloro derivatives) warrants investigation. nih.gov
A plausible synthetic route to this compound is the Conrad-Limpach synthesis, as outlined in the table below. The reaction would utilize 2,5-dichloroaniline (B50420) and ethyl benzoylacetate, followed by thermal cyclization in a high-boiling solvent.
Table 1: Hypothetical Conrad-Limpach Synthesis of this compound
| Reactant A | Reactant B | Reaction Type | Key Step | Proposed Product |
| 2,5-Dichloroaniline | Ethyl benzoylacetate | Condensation / Cyclization | Thermal cyclization of the intermediate enamine | This compound |
The central objective is, therefore, to create this previously under-explored molecule to map its unique chemical landscape and evaluate its potential as a novel building block for creating new medicines or functional materials.
Overview of Key Research Avenues and Future Outlooks for the Compound
The future research outlook for this compound is inherently speculative but can be projected based on the known value of its constituent parts. Key avenues for investigation would likely include:
Synthetic Chemistry and Derivatization: The most immediate research avenue is the optimization of its synthesis and its use as a scaffold for further chemical modification. The 4-hydroxyl group is a prime site for derivatization. It could be alkylated, acylated, or converted to a 4-chloro derivative, which is a highly valuable intermediate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This would enable the rapid generation of a library of novel compounds for screening.
Medicinal Chemistry Screening: Given the broad biological activities of quinoline derivatives, a primary focus would be to screen this compound and its derivatives for potential therapeutic properties. Based on analogous structures, promising areas for investigation include:
Anticancer Activity: Many substituted quinolines and quinolinols exhibit cytotoxicity against various cancer cell lines. nih.govnih.gov
Antimicrobial and Antiviral Activity: The combination of a quinoline core and halogen substituents is a known feature in antimicrobial and antiviral agents. nih.gov
Enzyme Inhibition: The quinoline scaffold is known to interact with various enzymes, such as kinases and proteases, which are important drug targets.
Materials Science: Substituted quinolines are often fluorescent. An important research avenue would be to characterize the photophysical properties of this compound. This would involve studying its absorption and emission spectra to determine its potential as a fluorophore for applications in organic electronics (OLEDs) or as a fluorescent probe in chemical sensing.
Structure
3D Structure
Properties
CAS No. |
1070879-78-5 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
5,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-7-11(17)15-14(10)13(19)8-12(18-15)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
MIYZABSFDAVJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,8 Dichloro 2 Phenyl 4 Quinolinol and Its Derivatives
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core Structure
The formation of the fundamental quinoline skeleton is a critical first step in the synthesis of 5,8-dichloro-2-phenyl-4-quinolinol. Both traditional and modern methods are employed to achieve this, offering flexibility in terms of substrate scope and reaction conditions.
Multi-Component Reactions for Quinoline Skeleton Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolines in a single step from three or more reactants. researchgate.netrsc.orgrsc.org These reactions are valued for their high atom economy and the ability to generate structural diversity. rsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully used to create a wide range of quinoline scaffolds. researchgate.netrsc.org
One notable example is the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde (like benzaldehyde), and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov This method is particularly versatile as it can accommodate anilines with both electron-donating and electron-withdrawing groups. nih.gov The reaction proceeds through the formation of an imine, followed by the addition of pyruvic acid, cyclization, and subsequent oxidation to yield the aromatic quinoline ring. nih.gov
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids; tolerates diverse aniline substituents. nih.gov |
| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | A [4+2] cycloaddition process that produces substituted N-heterocycles. rsc.orgnih.gov |
| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Sulfur | Primarily for thiophene synthesis but adapted for related heterocycles. researchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly versatile for creating diverse molecular scaffolds. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Introduction
Palladium-catalyzed reactions are powerful tools for forming the quinoline ring system. These methods often involve the annulation of substituted anilines with other molecules. For instance, quinolines can be synthesized in a single step via the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols. thieme-connect.com This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. thieme-connect.com
Another approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org The versatility of palladium catalysis allows for the use of various starting materials and tolerates a wide array of functional groups, making it a cornerstone of modern heterocyclic synthesis. nih.govnih.gov
Regioselective Functionalization Techniques for Halogenation at Positions 5 and 8
Achieving the specific 5,8-dichloro substitution pattern on the quinoline ring requires precise regioselective halogenation techniques. The electrophilic substitution of the quinoline ring typically occurs on the benzene (B151609) portion, favoring positions 5 and 8. graduatecollege.ac.in
Recent advancements have led to metal-free, operationally simple protocols for the C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov These methods can use inexpensive and atom-economical reagents like trihaloisocyanuric acid. rsc.orgnih.gov The reaction often proceeds with complete regioselectivity, providing the C5-halogenated product in good to excellent yields. rsc.orgnih.gov Similarly, efficient methods for C5-selective halogenation have been developed using N-halosuccinimides (NCS, NBS, NIS) in water, avoiding the need for metal catalysts or additional oxidants. rsc.org The presence of a directing group at the 8-position, such as an amide, can facilitate selective halogenation at the C5 position. researchgate.net While C5 functionalization is well-documented, methods for C8 functionalization also exist, often involving transition metal-catalyzed C-H activation. mdpi.com
| Reagent | Position Selectivity | Key Conditions | Advantages |
|---|---|---|---|
| Trihaloisocyanuric acid | C5 (with 8-substituent) | Metal-free, room temperature, under air. rsc.orgnih.gov | Atom economical, simple, high generality. rsc.org |
| N-Halosuccinimides (NCS, NBS, NIS) | C5 | Aqueous conditions, metal-free. rsc.org | Environmentally friendly, no external oxidants needed. rsc.org |
| CuCl / Na2CO3 | C5 (Sulfonylation) | Toluene at 110 °C. mdpi.com | Good to excellent yields for C-S bond formation. mdpi.com |
| Rh catalyst / NBS | C8 (on N-oxides) | Catalytic C-H activation. mdpi.com | Direct functionalization of the C8 position. mdpi.com |
Strategies for Introduction and Modification of the 2-Phenyl Moiety
The introduction of the phenyl group at the C2 position is a defining feature of the target compound. This is typically achieved through cross-coupling reactions on a pre-formed quinoline ring. Subsequent modifications to this phenyl ring can be used to synthesize various derivatives.
Suzuki, Heck, and Sonogashira Coupling Approaches
Palladium-catalyzed cross-coupling reactions are the premier methods for installing the 2-phenyl group onto a quinoline core that has a halogen or another suitable leaving group at the C2 position.
Suzuki Coupling : This reaction couples an organoboron species, such as phenylboronic acid, with an organohalide, like 2-chloroquinoline. wikipedia.org The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene, such as styrene, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds and is noted for its high stereoselectivity. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne (e.g., phenylacetylene) and an aryl or vinyl halide. wikipedia.org It employs both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting alkynyl group can then be reduced to afford the desired phenyl substituent. This method has been used to synthesize various 2-aryl quinolines. researchgate.net
| Coupling Reaction | Phenyl Source | Quinoline Substrate | Key Catalysts |
|---|---|---|---|
| Suzuki | Phenylboronic acid / ester | 2-Haloquinoline | Pd complex (e.g., Pd(PPh3)4), Base. wikipedia.orgharvard.edu |
| Heck | Styrene | 2-Haloquinoline | Pd catalyst, Base. wikipedia.orgnih.gov |
| Sonogashira | Phenylacetylene | 2-Haloquinoline | Pd complex, Cu(I) salt, Base. wikipedia.orgorganic-chemistry.org |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
Once the 2-phenylquinoline (B181262) skeleton is assembled, the phenyl ring itself can be further functionalized.
Electrophilic Substitution : Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the pendant phenyl ring. The regioselectivity of these reactions will be governed by the directing effects of the quinoline moiety, which acts as a deactivating group, and any other substituents present on the phenyl ring. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, meaning substitution will preferentially occur on the carbocyclic rings. graduatecollege.ac.in
Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAAr) on the phenyl ring is also possible, particularly if it is activated by strong electron-withdrawing groups (like a nitro group). Halogenated quinolines, especially at the 2 and 4 positions, are susceptible to nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org Similarly, a highly electron-deficient phenyl ring, such as a perfluorophenyl group, attached at the C2 position can readily undergo nucleophilic substitution. mdpi.com Studies on the related 2-phenylquinoxaline system show that nucleophilic attack is favored at positions activated by the heterocyclic core. nih.gov
Derivatization Pathways via the 4-Hydroxyl Group
The 4-hydroxyl group of the quinolinol core is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through various reactions.
While specific examples of etherification and esterification of this compound are not extensively detailed in readily available literature, the reactivity of the 4-hydroxyl group in the broader 4-hydroxyquinoline (B1666331) family is well-established. These reactions are standard procedures for converting hydroxyl functionalities into ethers and esters, respectively.
Etherification typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. This process would convert the 4-hydroxyl group into an alkoxy group.
Esterification can be achieved by reacting the 4-quinolinol with an acyl chloride or a carboxylic anhydride. For instance, the synthesis of 5-chloroquinolin-8-yl acrylate has been reported, demonstrating the capability of quinoline hydroxyl groups to undergo esterification.
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. In the context of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the active hydrogen is typically at the C-3 position. This reaction introduces an aminomethyl group onto the quinoline scaffold.
The reaction proceeds through the formation of an iminium ion from an amine (primary or secondary) and an aldehyde (commonly formaldehyde). wikipedia.orglibretexts.org The 4-quinolone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org The aminomethylation of 4-hydroxyquinolines has been explored, leading to the formation of various derivatives. nih.gov For example, studies on 2-aminoquinolin-4(1H)-one under Mannich conditions have shown that the reaction can yield not only the expected C-3 aminomethylated products but also other complex heterocyclic structures, depending on the amine and reaction conditions used. nih.gov
Table 1: Examples of Mannich Reactions on Quinoline Scaffolds This table is illustrative of the Mannich reaction on related quinoline structures, as specific data for this compound was not available.
| Starting Quinoline | Amine | Aldehyde | Product | Reference |
|---|---|---|---|---|
| 2-Aminoquinolin-4(1H)-one | Secondary Amines | Paraformaldehyde | 3-Aminomethyl-2-aminoquinolin-4(1H)-one derivatives | nih.gov |
| 2-Aminoquinolin-4(1H)-one | Primary Amines | Paraformaldehyde | Pyrimido[4,5-b]quinolin-5-ones | nih.gov |
| 2-(4-hydroxyquinolin-2-yl) acetates | Piperidine | Paraformaldehyde | Aminomethylated and bisquinoline derivatives | nih.gov |
Mechanistic Elucidation of Novel Synthetic Reactions for the Compound
The synthesis of 4-hydroxyquinolines, including this compound, is often achieved through the Conrad-Limpach synthesis. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org
The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.orgwikipedia.org This is followed by dehydration to form a Schiff base or enamine intermediate. wikipedia.org The crucial step is the thermal or acid-catalyzed cyclization of this intermediate. researchgate.net High temperatures (around 250 °C) are typically required for the electrocyclic ring-closing to occur, which is the rate-determining step. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization. wikipedia.org The reaction concludes with the elimination of an alcohol molecule and tautomerization to yield the final 4-hydroxyquinoline product, which exists in equilibrium with its 4-quinolone tautomer. wikipedia.orgwikipedia.org
Reaction Mechanism: Conrad-Limpach Synthesis
Nucleophilic Attack: Aniline attacks the carbonyl carbon of the β-ketoester.
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates water to produce an enamine/Schiff base.
Cyclization: The enamine undergoes an electrocyclic ring closure at high temperature.
Aromatization: The cyclized intermediate eliminates a molecule of alcohol (from the original ester) to form the aromatic quinoline ring system.
Tautomerization: The final product is formed as a 4-hydroxyquinoline, which is in equilibrium with its more stable 4-quinolone form. wikipedia.org
Green Chemistry Principles in the Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact, minimize waste, and improve efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comijsat.org
Several protocols for the synthesis of quinoline and quinolone derivatives under microwave irradiation, often in solvent-free conditions, have been developed. nih.govfrontiersin.org For instance, the multicomponent synthesis of quinoline scaffolds has been achieved by irradiating reactants with microwaves for just a few minutes, resulting in excellent yields. ijsat.org Nanocatalysts, such as those based on Fe3O4, have been employed in solvent-free, microwave-assisted syntheses of quinoline derivatives, offering high catalytic activity and the advantage of easy separation and reusability. nih.gov These methods align with green chemistry principles by reducing energy consumption and eliminating the need for volatile and often hazardous organic solvents. ijsat.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Green Chemistry Aspect | Reference |
|---|---|---|---|---|---|
| Friedländer Synthesis | Conventional Heating | Hours | Moderate | - | ijpsjournal.com |
| Friedländer Synthesis | Microwave, Solvent-Free, Nanocatalyst | 15-60 min | 85-96% | Reduced time, energy, no solvent, reusable catalyst | nih.gov |
| Multicomponent Synthesis | Conventional Heating | Hours | Good | - | ijsat.org |
| Multicomponent Synthesis | Microwave Irradiation | 5 min | Excellent | Reduced time, energy efficiency | ijsat.org |
Biocatalysis , the use of enzymes as catalysts, offers a highly selective and environmentally benign alternative to traditional chemical methods. ijpsjournal.com Research has focused on identifying and engineering enzymes, such as lipases, α-amylase, and monoamine oxidases (MAO-N), to catalyze the synthesis of quinoline derivatives. northumbria.ac.ukresearchgate.netacs.org These enzymatic reactions are conducted under mild conditions, typically in aqueous media, thereby reducing waste and avoiding harsh reagents. northumbria.ac.ukresearchgate.net For example, α-amylase has been reported to catalyze the one-pot synthesis of substituted quinolines through a domino aza-Michael/Aldol/aromatization reaction sequence with high efficiency. researchgate.net
Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. researchgate.net This approach avoids the use of potentially toxic and expensive heavy metals, making it a greener alternative. researchgate.net Organocatalyzed methods for constructing the quinoline core have gained attention, providing efficient pathways to these heterocyclic systems while adhering to green chemistry principles. researchgate.net
Computational and Theoretical Chemistry Studies of 5,8 Dichloro 2 Phenyl 4 Quinolinol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) allow for the detailed investigation of electron distribution and energy levels, which are key determinants of a molecule's chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, total energies, and other ground-state properties. For the 4-hydroxyquinoline (B1666331) scaffold, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been used to study the stability of its different tautomeric forms. researchgate.netresearchgate.net
These studies consistently show that the keto form (quinolin-4-one) is more stable than the enol form (4-hydroxyquinoline). The presence of substituents on the quinoline (B57606) ring influences the relative stability, but the general preference for the keto tautomer remains. researchgate.net The electron-withdrawing nature of the two chlorine atoms at the C5 and C8 positions in 5,8-dichloro-2-phenyl-4-quinolinol would be expected to further influence the electron density and stability of the molecule's ground state.
Interactive Table: Relative Stability of 4-Hydroxyquinoline Tautomers
This table, based on data from analogous compounds, illustrates the typical energy differences calculated using DFT.
| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase (Exemplary) |
| Enol Form | 4-Hydroxyquinoline | > 0 (Less Stable) |
| Keto Form | Quinolin-4(1H)-one | 0 (Most Stable) |
Note: Data is illustrative based on findings for the parent 4-hydroxyquinoline system. Specific values for this compound require dedicated calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
In studies of related hydroxyquinolone derivatives, MEP analysis reveals that the most electron-rich regions (red) are typically located over the carbonyl oxygen and the oxygen of the hydroxyl group. nih.gov These sites represent the primary centers for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and protons on the aromatic rings often show positive potential (blue or green), indicating them as sites for nucleophilic interaction. nih.gov For this compound, the electronegative chlorine atoms would create additional regions of interest on the MEP surface, likely influencing the reactivity of the entire benzene (B151609) portion of the quinoline ring system.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.comwuxiapptec.com A smaller gap generally implies higher reactivity and lower stability. wikipedia.org
DFT calculations for the parent quinoline molecule show a significant HOMO-LUMO energy gap. The introduction of substituents like phenyl and chloro groups would alter the energies of these orbitals. The phenyl group would likely raise the HOMO energy, while the electron-withdrawing chlorine atoms would lower both HOMO and LUMO energies, leading to a modified energy gap and reactivity profile for this compound.
Interactive Table: Calculated FMO Energies for Quinoline (Parent Compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| HOMO-LUMO Gap | 4.83 |
Source: Data from a DFT study on the parent quinoline molecule. scirp.org
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.
The phenyl group at the C2 position of the quinoline ring is not expected to be coplanar with the quinoline system due to steric hindrance. The rotation around the single bond connecting the phenyl and quinoline rings is associated with an energy barrier. While direct calculations of this barrier for this compound are not available, crystallographic data from related compounds provide valuable experimental evidence. For instance, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one reveals a significant torsion angle of 49.5° between the mean planes of the phenyl and quinoline rings. nih.gov This non-planar arrangement strongly suggests a substantial rotational barrier that prevents free rotation at room temperature, leading to a preferred, twisted conformation.
The 4-hydroxyquinoline core of the molecule allows for the existence of two key tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). researchgate.netresearchgate.net Computational studies on a wide range of substituted 4-hydroxyquinolines have demonstrated that the equilibrium strongly favors the keto tautomer in both the gas phase and in various solvents. researchgate.net This stability is a key feature of the 4-quinolinol system.
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the C4 position and the nitrogen atom at the N1 position of the quinoline ring. However, theoretical studies on related 8-hydroxyquinolines show that such hydrogen bonds are more influential in stabilizing specific tautomeric forms when the geometry is favorable. researchgate.net Given the strong intrinsic stability of the quinolin-4-one tautomer, it remains the predominant form for the 4-hydroxyquinoline scaffold. researchgate.netresearchgate.net
Prediction and Simulation of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction and simulation of various spectroscopic parameters of molecules like this compound. These theoretical calculations, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for a detailed understanding of the molecule's electronic structure and its interaction with electromagnetic radiation. By simulating spectra, researchers can assign experimental signals, predict spectroscopic properties before synthesis, and gain insights that are difficult to obtain through experimental means alone.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves optimizing the molecule's geometry using DFT methods and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
These predictions are valuable for several reasons. They can aid in the definitive assignment of complex experimental NMR spectra, where overlapping signals or second-order effects might create ambiguity. Furthermore, by analyzing the calculated chemical shifts, one can infer details about the electronic environment of each atom. For instance, the presence of electron-withdrawing chlorine atoms and the phenyl group at specific positions on the quinoline core significantly influences the electron density distribution and, consequently, the chemical shifts of the nearby protons and carbon atoms. Discrepancies between predicted and experimental shifts can also point to specific intermolecular interactions in solution or the solid state. uncw.edu
Table 1: Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative to demonstrate format and is not from a published study on this specific molecule.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 158.5 |
| C3 | 6.85 | 110.2 |
| C4 | - | 175.1 |
| C4a | - | 140.3 |
| C5 | 7.50 | 125.8 |
| C6 | 7.30 | 128.4 |
| C7 | 7.65 | 124.9 |
| C8 | - | 130.1 |
| C8a | - | 148.2 |
| N1-H | 11.50 | - |
| C1' | - | 135.6 |
| C2'/C6' | 7.95 | 129.0 |
| C3'/C5' | 7.55 | 128.8 |
Vibrational (IR, Raman) Frequency Assignments
Computational methods are used to calculate the harmonic vibrational frequencies of this compound, which correspond to the fundamental modes of vibration. These calculations, performed on the optimized molecular geometry, yield a set of frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. The results allow for a detailed assignment of the experimental vibrational bands to specific atomic motions, such as C-H stretching, C=C bending, or C-Cl vibrations. researchgate.net
The theoretical spectrum provides a basis for understanding the vibrational characteristics of the molecule. For example, characteristic frequencies for the quinoline ring, the phenyl substituent, and the hydroxyl group can be identified. The influence of the two chlorine substituents on the vibrational modes of the quinoline skeleton can be systematically studied. researchgate.net Comparing the calculated spectra with experimental data often requires the use of a scaling factor to account for anharmonicity and limitations in the theoretical model, but the agreement is typically very good. researchgate.net
Table 2: Illustrative Table of Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative to demonstrate format and is not from a published study on this specific molecule.)
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
|---|---|---|
| 3450 | 55 | O-H stretch |
| 3080 | 25 | Aromatic C-H stretch |
| 1620 | 80 | C=C/C=N stretch (Quinoline) |
| 1580 | 65 | Phenyl ring stretch |
| 1450 | 40 | C-H bend |
| 820 | 95 | C-Cl stretch |
Electronic (UV-Vis, Fluorescence) Transition Characterization
Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. These calculations predict the energies of electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for fluorescence).
The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. Analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations, such as π→π* or n→π* transitions. eurjchem.com For this compound, the electronic transitions are expected to be dominated by π→π* transitions within the extended conjugated system of the phenyl-quinoline core. researchgate.net The effect of solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). eurjchem.com
Table 3: Illustrative Table of Predicted Electronic Transitions for this compound (Note: The following data is illustrative to demonstrate format and is not from a published study on this specific molecule.)
| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 355 | 0.45 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 310 | 0.21 | HOMO-1 → LUMO (π→π*) |
Advanced Computational Characterization of Intermolecular Interactions
Beyond the properties of an isolated molecule, computational chemistry offers methods to study how molecules of this compound interact with each other or with other molecules. This is crucial for understanding its behavior in condensed phases.
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. nih.gov It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, can be identified and visualized in three-dimensional space. nih.gov
For this compound, NCI analysis would be particularly insightful. It could reveal hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis would generate 3D plots where surfaces enclose the non-covalent interaction regions, colored to indicate the type and strength of the interaction. This provides a detailed qualitative picture of the forces that govern the supramolecular assembly and crystal packing of the compound. eurjchem.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This method provides quantitative information about charge distribution, hybridization, and charge transfer (donor-acceptor) interactions within the molecule. researchgate.netaimspress.com
For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals of the aromatic system. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. aimspress.com This analysis can highlight the electronic effects of the chloro and phenyl substituents on the quinoline ring, explaining their influence on the molecule's reactivity and spectroscopic properties. It provides a robust, quantitative basis for the Lewis-like bonding concepts familiar to chemists.
Structure Activity Relationship Sar Investigations of 5,8 Dichloro 2 Phenyl 4 Quinolinol Analogs Mechanistic and Theoretical Focus
Systematic Design Principles for Structural Modification of the Quinolinol Scaffold
The systematic design of novel quinolinol-based compounds often involves a multi-pronged approach, leveraging established medicinal chemistry strategies to enhance desired biological activities and properties. Key principles guiding the structural modification of the quinolinol scaffold include molecular hybridization, functional group modification, and isosteric replacement.
Molecular hybridization, which combines the quinoline (B57606) core with other pharmacologically active moieties, is a common strategy. For instance, the linkage of quinoline with a 1,2,3-triazole ring has been explored to develop new antileishmanial agents. nih.govmdpi.com This approach aims to create hybrid molecules that may exhibit synergistic or additive effects, or possess improved pharmacokinetic profiles.
Modification of functional groups at specific positions of the quinoline ring is another critical design principle. For example, extensive modifications at the C-2 and C-4 positions have been undertaken to understand the optimal structural requirements for specific biological targets. mdpi.com These modifications can range from the introduction of simple substituents to the incorporation of more complex chemical entities. The goal is to probe the chemical space around the quinolinol core to identify substitutions that lead to enhanced potency and selectivity.
Isosteric replacement is also a valuable tool in the design of quinolinol analogs. This involves substituting certain atoms or groups with others that have similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with the biological target.
A summary of systematic design principles for modifying the quinolinol scaffold is presented in the table below.
| Design Principle | Description | Example |
| Molecular Hybridization | Combining the quinolinol scaffold with other known pharmacophores. | Linking quinoline with a 1,2,3-triazole moiety to create hybrid compounds with potential antileishmanial activity. nih.govmdpi.com |
| Functional Group Modification | Altering or introducing functional groups at specific positions of the quinoline ring. | Systematic modifications at the C-2 and C-4 positions to explore the structure-activity relationship. mdpi.com |
| Isosteric Replacement | Replacing atoms or groups with others that have similar properties. | Substituting a hydrogen atom with a fluorine atom to alter electronic properties without significantly changing the size. |
Influence of Halogenation (e.g., Chlorine at 5 and 8) on Electronic and Steric Properties
The introduction of halogen atoms, particularly chlorine, at the C-5 and C-8 positions of the 2-phenyl-4-quinolinol scaffold significantly influences the molecule's electronic and steric properties, which in turn can modulate its biological activity. Halogens are electron-withdrawing groups, and their placement on the quinoline ring can have a profound impact on the electron distribution within the aromatic system.
Electronically, the presence of chlorine atoms at positions 5 and 8 decreases the electron density of the quinoline ring system. This electron-withdrawing effect can influence the pKa of the 4-hydroxyl group and the nitrogen atom in the quinoline ring, potentially affecting the molecule's ability to participate in hydrogen bonding and other intermolecular interactions with its biological target. Studies on other quinoline derivatives have shown that electron-withdrawing substituents can lead to stronger biological activity. nih.gov
From a steric perspective, the chlorine atoms at C-5 and C-8 introduce bulk to the quinoline scaffold. This increased size can either be beneficial or detrimental to biological activity, depending on the topology of the target's binding site. If the binding pocket can accommodate the bulky chlorine atoms, they may contribute to favorable van der Waals interactions, leading to enhanced binding affinity. Conversely, if the binding site is sterically constrained, the presence of these halogens could lead to a decrease in activity due to steric hindrance.
The specific positioning of halogens is crucial. For example, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity. nih.gov This highlights the importance of the precise placement of halogen substituents in optimizing molecular interactions.
The table below summarizes the influence of chlorination at the 5 and 8 positions on the properties of the quinolinol scaffold.
| Property | Influence of Chlorine at C-5 and C-8 |
| Electronic | Decreases electron density of the quinoline ring system due to the electron-withdrawing nature of chlorine. nih.gov |
| Steric | Increases the bulk of the molecule, which can influence binding to the target site through van der Waals interactions or steric hindrance. |
Role of the 2-Phenyl Substituent and its Modifications in Intermolecular Interactions
The 2-phenyl substituent of 5,8-dichloro-2-phenyl-4-quinolinol plays a crucial role in mediating intermolecular interactions with biological targets. This aromatic ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental for molecular recognition and binding affinity.
The hydrophobic nature of the phenyl group allows it to interact favorably with nonpolar pockets within a protein's binding site. The orientation and conformation of this phenyl ring are critical for optimal hydrophobic interactions. Modifications to the phenyl ring, such as the introduction of different substituents, can further modulate these interactions.
For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can alter its electronic properties and influence its ability to participate in π-π stacking and cation-π interactions. In a study of 2-substituted quinolines, it was found that the nature of the substituent at the C-2 position significantly impacted the antileishmanial activity of the compounds. nih.gov While this study focused on groups other than a simple phenyl ring, it underscores the importance of the C-2 substituent in determining biological activity.
Furthermore, the substitution pattern on the 2-phenyl ring can have a significant effect. For example, in a series of quinolinols, tolyl (methylphenyl) substituents at certain positions were able to activate TEADs (TEA domain family member), while a tolyl substitution at another position was inactive. acs.org This demonstrates that not only the presence of the phenyl group but also its specific substitution pattern is critical for biological activity. Bulky substitutions on the phenyl ring, such as a biphenyl (B1667301) group, can also be tolerated and even enhance activity in some cases. acs.org
The table below outlines the types of intermolecular interactions the 2-phenyl substituent can participate in and the effect of its modifications.
| Interaction Type | Role of the 2-Phenyl Substituent | Effect of Modifications |
| Hydrophobic Interactions | The nonpolar phenyl ring can fit into hydrophobic pockets of a target protein. | Substituents can alter the hydrophobicity and shape of the phenyl ring, affecting the fit within the binding pocket. |
| π-π Stacking | The aromatic phenyl ring can stack with other aromatic residues in the binding site. | Electron-donating or -withdrawing groups can modify the electron density of the phenyl ring, influencing the strength of π-π stacking. |
| Cation-π Interactions | The electron-rich face of the phenyl ring can interact with positively charged residues. | Substituents that increase the electron density of the phenyl ring can enhance cation-π interactions. |
Impact of 4-Hydroxyl Group Derivatization on Mechanistic Activity
The ability of the 4-hydroxyl group to act as both a hydrogen bond donor and acceptor is often crucial for its interaction with biological targets. Converting the hydroxyl group to an ester or an ether can eliminate its hydrogen bond donating ability, which may either increase or decrease activity depending on the specific requirements of the binding site. For example, if the hydroxyl group is involved in a critical hydrogen bond with the target, its derivatization would likely lead to a loss of activity.
Derivatization can also be used to introduce new functionalities. For example, attaching a fluorescent tag to the hydroxyl group can be useful for studying the molecule's localization and mechanism of action. nih.gov Similarly, introducing a charged group can enhance the molecule's solubility or its interaction with charged residues in the target protein. nih.gov
In the context of antileishmanial quinolines, modifications at the C-4 position have been shown to be critical. The introduction of various heterocyclic and aromatic fragments at this position led to analogs that maintained or, in some cases, exhibited altered antileishmanial activity. mdpi.com This highlights the sensitivity of the biological activity to changes at the 4-position.
The impact of derivatizing the 4-hydroxyl group is summarized in the table below.
| Derivatization Strategy | Impact on Properties | Potential Effect on Activity |
| Esterification/Etherification | Eliminates hydrogen bond donating ability; increases lipophilicity. nih.gov | May increase or decrease activity depending on the role of the hydroxyl group in target binding. |
| Introduction of a charged group | Increases polarity and water solubility. nih.gov | Can enhance interactions with charged residues and improve pharmacokinetic properties. |
| Introduction of a reporter group | Allows for visualization or detection of the molecule. nih.gov | Can be used to study the mechanism of action without significantly altering the core activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for their mechanistic activity.
The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
A statistically significant QSAR model can provide valuable mechanistic hypotheses. For example, if the model shows a strong correlation between a particular electronic descriptor and biological activity, it might suggest that electronic interactions are a key determinant of the compound's mechanism of action. Similarly, a correlation with a steric descriptor could point to the importance of the molecule's size and shape for binding to its target.
For instance, a 3D-QSAR model developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors yielded a high correlation coefficient (R²=0.918) and cross-validation coefficient (Q²=0.852), indicating a robust and predictive model. nih.gov Such models can be instrumental in guiding the design of more potent and selective inhibitors.
The key components of a QSAR study are outlined in the table below.
| Component | Description |
| Training Set | A series of compounds with known chemical structures and biological activities. |
| Molecular Descriptors | Numerical values that represent various physicochemical properties of the molecules. |
| Statistical Method | A mathematical technique used to correlate the descriptors with the biological activity. |
| QSAR Model | The resulting equation that describes the relationship between structure and activity. |
| Validation | The process of assessing the predictive power of the QSAR model using an external set of compounds. nih.gov |
Pharmacophore Modeling and Computational Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. dovepress.com For this compound analogs, pharmacophore models can be generated to guide the design of new ligands with improved affinity and selectivity.
A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. These models can be created based on a set of active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).
Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify those that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of new lead compounds.
For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine analogues, which was then used to generate a statistically significant 3D-QSAR model. nih.gov This integrated approach of pharmacophore modeling and QSAR can provide a comprehensive understanding of the SAR and guide the rational design of new molecules.
Computational ligand design can then take the hits from pharmacophore-based screening and further optimize their structure to improve their binding affinity and other properties. This can involve techniques such as molecular docking, which predicts the preferred orientation of a ligand when bound to a target, and molecular dynamics simulations, which can be used to study the stability of the ligand-target complex over time. nih.gov
The key steps in pharmacophore modeling and computational ligand design are summarized below.
| Step | Description |
| Pharmacophore Model Generation | Identifying the key 3D arrangement of functional groups required for activity. dovepress.com |
| Virtual Screening | Searching compound libraries for molecules that match the pharmacophore model. dovepress.com |
| Molecular Docking | Predicting the binding mode of a ligand within the target's active site. nih.gov |
| Lead Optimization | Modifying the structure of promising hits to improve their properties. |
Molecular Interactions and Mechanistic Insights of 5,8 Dichloro 2 Phenyl 4 Quinolinol Excluding Clinical Implications
Investigation of Binding Mechanisms with Biological Macromolecules (In Vitro and Computational Studies)
While direct studies on 5,8-dichloro-2-phenyl-4-quinolinol are not extensively documented, the binding mechanisms of similar quinoline (B57606) derivatives have been explored. These investigations offer theoretical and preliminary experimental insights into how this class of compounds may interact with biological targets.
Molecular docking simulations are frequently used to predict the binding orientation and affinity of small molecules like this compound to the active sites of proteins. For structurally similar compounds, these studies have been crucial in identifying potential biological targets and elucidating interaction patterns.
For instance, studies on other substituted quinoline derivatives have shown potential interactions with enzymes such as DNA gyrase and protein kinases. In a study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, molecular docking revealed that these compounds could fit into the active sites of DNA gyrase A and B, with a preference for DNA gyrase A. Another investigation focused on 4-phenyl-2-quinolone derivatives identified tubulin as a potential target, with the compounds docking into the colchicine-binding pocket. Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were shown through induced-fit docking to occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα). These examples suggest that the 2-phenyl-4-quinolinol core is a versatile scaffold for interacting with diverse protein targets.
Enzyme Inhibition Kinetics and Mechanistic Characterization (In Vitro)
In vitro enzyme inhibition assays are essential for confirming the predictions from computational studies and for quantifying the potency of a compound.
The characterization of the inhibition type (competitive, non-competitive, uncompetitive, or mixed) is determined by kinetic studies that measure enzyme activity at various substrate and inhibitor concentrations. This information helps to understand whether the inhibitor binds to the enzyme's active site or to an allosteric site. For the broader class of quinoline derivatives, various inhibition types have been observed depending on the specific compound and target enzyme.
The potency of an inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki provides a more absolute measure of binding affinity.
Several studies have reported IC₅₀ values for quinoline derivatives against various targets in cell-free assays. For example, certain 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives have shown potent inhibition of S. aureus DNA gyrase A, with IC₅₀ values as low as 0.214 µg/mL. In another study, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives were identified as sub-micromolar inhibitors of ADAMTS-5.
Table 1: Examples of In Vitro Inhibition Data for Related Quinolone/Quinoline Derivatives
| Derivative Class | Target | Reported IC₅₀ Values |
| 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinolines | S. aureus DNA gyrase A | 0.214 - 0.389 µg/mL |
| 4-phenyl-2-quinolones (in cell-based assays) | COLO205 cell line | 0.32 µM |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides (in cell-based assays) | HCT-116 cell line | 3.3 - 8.9 µM |
| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamides | ADAMTS-5 | Sub-micromolar |
This table presents data for structurally related compounds to illustrate the potential activity of the quinoline scaffold, not for this compound itself.
Receptor Binding Assays and Affinity Determination (In Vitro)
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays typically involve radiolabeled ligands or fluorescence-based techniques to quantify the binding. As suggested by docking studies on related compounds, potential receptors for this compound could include the colchicine-binding site of tubulin or the ATP-binding pocket of protein kinases. However, specific in vitro receptor binding data for this compound is not currently available in the scientific literature.
Advanced Spectroscopic and Analytical Characterization Techniques for In Depth Structural and Electronic Analysis
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 5,8-dichloro-2-phenyl-4-quinolinol (molecular formula: C₁₅H₉Cl₂NO), the theoretical exact mass can be calculated, providing a highly accurate value for confirmation against experimental results obtained via techniques like ESI-Q-TOF.
Table 1: Calculated Mass Properties for C₁₅H₉Cl₂NO
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉Cl₂NO |
| Average Molecular Weight | 290.15 g/mol |
This data is calculated based on the molecular formula and has not been experimentally verified from the search results.
Fragmentation analysis provides insight into the compound's structure. While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on its structure and data from related compounds. Common fragmentation pathways for chlorinated aromatic compounds include the loss of chlorine atoms and cleavage of the ring systems. For instance, GC-MS analysis of a related compound, (6,8-dichloro-2-phenylquinolin-4-yl)-piperidin-2-ylmethanol, shows significant fragment ions. nih.gov A primary fragmentation for the title compound would likely involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). Subsequent fragmentation could involve the loss of a carbonyl group (CO) from the quinolone tautomer, followed by cleavage of the phenyl group or fragmentation of the quinoline (B57606) ring itself. The isotopic pattern characteristic of two chlorine atoms (a distinctive M, M+2, M+4 peak ratio) would be a key feature in the mass spectrum.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation [¹H, ¹³C, 2D NMR, Solid-State NMR]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. A full assignment of proton (¹H) and carbon (¹³C) signals requires a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).
While specific experimental data for this compound is not available, expected chemical shifts can be inferred from data on analogous compounds like 8-chloro-4-hydroxyquinoline (B1585235) and other substituted 2-phenyl-4-quinolones. rsc.orgchemicalbook.com
¹H NMR: The spectrum would show distinct signals for the protons on the phenyl ring and the quinoline core. The protons of the phenyl group would appear as multiplets in the typical aromatic region (~7.5-8.2 ppm). On the quinoline core, H3 would likely be a singlet around 6.0-6.5 ppm. The H6 and H7 protons would form an AX system of two doublets, with chemical shifts significantly influenced by the adjacent chlorine atoms. A broad singlet for the exchangeable O-H proton (or N-H proton in the quinolone tautomer) would also be present, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The spectrum would display 15 carbon signals, assuming no accidental overlap. The carbonyl carbon (C4) of the quinolone tautomer would be significantly downfield (~170-180 ppm). The carbons bearing chlorine atoms (C5 and C8) would show shifts influenced by the halogen's electronegativity. The remaining aromatic carbons would appear in the 110-150 ppm range.
2D NMR:
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the H6 and H7 protons on the quinoline ring and within the phenyl ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom (e.g., H3 to C3, H6 to C6).
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the structure together (e.g., correlation from H3 to C2, C4, and C4a).
Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide valuable information about the structure in the solid state, including distinguishing between polymorphs and confirming the dominant tautomer (quinolinol vs. quinolone) in the solid phase.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| 2 | ~155 | - | - |
| 3 | ~110 | ~6.3 | s |
| 4 | ~175 (C=O) / ~160 (C-OH) | - | - |
| 4a | ~140 | - | - |
| 5 | ~125 | - | - |
| 6 | ~128 | ~7.6 | d, J ≈ 8.5 Hz |
| 7 | ~124 | ~7.4 | d, J ≈ 8.5 Hz |
| 8 | ~127 | - | - |
| 8a | ~145 | - | - |
| Phenyl-C1' | ~138 | - | - |
| Phenyl-C2'/C6' | ~129 | ~8.1 | m |
| Phenyl-C3'/C5' | ~129 | ~7.5 | m |
| Phenyl-C4' | ~131 | ~7.6 | m |
Note: These are predicted values based on analogous structures and are subject to experimental verification. rsc.orgchemicalbook.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures like 3-[(E)-2-(5,7-dichloro-8-hydroxyquinolin-2-yl)vinyl]-4-hydroxyphenyl acetate (B1210297) offers valuable insights. researchgate.net In this related molecule, the quinoline ring system is nearly planar. researchgate.net A similar planarity would be expected for the quinoline core of the title compound. A key conformational feature would be the dihedral angle between the plane of the quinoline core and the plane of the C2-phenyl substituent.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to its extended conjugated system. Based on data from parent compounds like 8-hydroxyquinoline (B1678124) and 4,7-dichloroquinoline, strong absorptions corresponding to π-π* transitions are anticipated. nist.govnist.gov These typically appear as multiple bands between 250 and 400 nm. The presence of the C=O group in the quinolone tautomer would also give rise to a weaker n-π* transition at a longer wavelength. The specific wavelengths and intensities of these absorptions would be modulated by the chloro and phenyl substituents and the solvent polarity.
Fluorescence spectroscopy provides information about the emission properties of a molecule after electronic excitation. Many 8-hydroxyquinoline derivatives are known to be fluorescent, often exhibiting enhanced emission upon complexation with metal ions. dntb.gov.ua The luminescent properties of this compound would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state. The presence of heavy chlorine atoms could potentially enhance intersystem crossing, possibly leading to phosphorescence or reduced fluorescence quantum yield. The emission spectrum is expected to be a mirror image of the lowest energy absorption band, with the exact emission maximum being solvent-dependent.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy is used to identify the functional groups and fingerprint the molecule. The IR and Raman spectra provide complementary information about the molecular vibrations. A detailed vibrational analysis of the related 5,7-dichloro-8-hydroxyquinoline has been performed using DFT calculations, providing a reliable basis for interpreting the spectrum of the title compound. researchgate.net
Key expected vibrational modes include:
O-H/N-H stretch: A broad band in the 3400-3200 cm⁻¹ region for the O-H stretch (quinolinol) or N-H stretch (quinolinone). Intramolecular hydrogen bonding would shift this band to a lower frequency.
C-H stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O stretch: A strong, sharp absorption between 1650-1690 cm⁻¹ would be a clear indicator of the quinolone tautomer.
C=C/C=N stretch: Multiple bands in the 1620-1450 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.
C-Cl stretch: Vibrations associated with the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Selected Predicted IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
|---|---|---|
| ~3300 | O-H or N-H stretching | Medium, Broad |
| 3100-3000 | Aromatic C-H stretching | Medium |
| ~1660 | C=O stretching (quinolone) | Strong |
| 1620-1450 | Aromatic C=C and C=N ring stretching | Strong to Medium |
| ~1280 | C-O stretching / O-H bending | Medium |
Note: Frequencies are approximate and based on data for analogous compounds. researchgate.netnist.gov
Circular Dichroism (CD) Spectroscopy for Chiral Investigations (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to investigate chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The compound this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD spectrum in an achiral solvent. This technique would not be applicable for the direct chiral investigation of the molecule itself. However, CD spectroscopy could be employed to study its interactions with other chiral molecules, such as proteins or DNA, where an induced CD spectrum might be observed.
Applications of 5,8 Dichloro 2 Phenyl 4 Quinolinol in Chemical Synthesis and Catalysis
Utilization as a Key Synthetic Intermediate for More Complex Molecules
The scaffold of 5,8-Dichloro-2-phenyl-4-quinolinol serves as a valuable starting point for the synthesis of more elaborate molecular architectures. The presence of reactive sites, including the quinoline (B57606) nitrogen, the hydroxyl group, and the potential for substitution reactions on the aromatic rings, allows for a variety of chemical transformations.
Researchers have utilized related 8-hydroxyquinoline (B1678124) derivatives as precursors for a range of complex structures. For instance, the general reactivity of the 8-hydroxyquinoline core suggests that the hydroxyl and amino groups can be readily functionalized to introduce new molecular fragments. nih.gov The synthesis of pyrimido[4,5-b]quinoline derivatives from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) highlights the versatility of the quinoline framework in constructing fused heterocyclic systems. nih.govmdpi.com While direct examples for the target compound are not extensively documented, the established reactivity of the quinoline nucleus provides a roadmap for its potential synthetic utility.
The chloro-substituents at the 5 and 8 positions can also be targeted for modification through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the diversity of accessible compounds. These transformations are crucial for the development of new therapeutic agents and functional materials where precise control over the molecular structure is paramount.
Role as a Ligand in Transition Metal Catalysis
The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand for a wide array of transition metals. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group coordinate to a metal center, forming a stable five-membered ring. This chelation often enhances the catalytic activity and stability of the metal complex. Main group metal and metalloid compounds have also been explored as supporting ligands in transition metal catalysis, offering unique electronic and steric environments. mdpi.com
The catalytic applications of transition metal complexes with quinoline-based ligands are extensive. rsc.org For example, complexes of transition metals with derivatives like 5,7-dichloro-8-hydroxyquinoline have been synthesized and characterized, indicating the capability of these chlorinated systems to act as effective ligands. orientjchem.org While specific catalytic studies employing this compound as a ligand are not widely reported, the known coordination chemistry of similar molecules suggests its potential in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties imparted by the dichloro and phenyl substituents could modulate the reactivity of the metal center, potentially leading to novel catalytic activities.
Asymmetric Catalysis with Chiral Derivatives
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Quinoline-based structures have been successfully employed in the design of chiral ligands for a variety of asymmetric transformations. rsc.org
A notable example involves the use of chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. orientjchem.org Although this example does not feature the exact this compound framework, it demonstrates the potential of the quinoline scaffold in creating a chiral environment around a metal center. To apply this compound in asymmetric catalysis, it would need to be resolved into its enantiomers if chiral due to atropisomerism, or more commonly, derivatized with a chiral auxiliary. The resulting chiral ligand could then be complexed with a suitable transition metal to generate a catalyst for enantioselective reactions. The specific steric and electronic effects of the dichloro and phenyl groups would be expected to influence the enantioselectivity of the catalytic process.
Applications in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While the application of this compound as an organocatalyst is not a well-documented area of research, its structural features suggest potential avenues for exploration. The Brønsted acidity of the hydroxyl group and the basicity of the quinoline nitrogen could be exploited in acid-base catalyzed reactions. Furthermore, the quinoline ring system could participate in hydrogen bonding or other non-covalent interactions to activate substrates.
Development of Fluorescent Probes and Sensors (Non-biological application)
The inherent fluorescence of the quinoline ring system has led to the development of numerous fluorescent probes and sensors. The photophysical properties of these molecules can be fine-tuned by the introduction of various substituents. The chelation of metal ions by 8-hydroxyquinoline derivatives often leads to significant changes in their fluorescence emission, a property that is widely exploited for metal ion sensing.
While many 8-hydroxyquinoline-based sensors are designed for biological applications, the principles can be extended to non-biological contexts, such as environmental monitoring or materials science. The development of fluorescent probes for the detection of specific analytes in non-biological samples is an active area of research.
Explorations in Material Science Applications
The rigid, planar structure and photophysical properties of quinoline derivatives make them attractive candidates for applications in material science. One of the most prominent areas is their use in organic light-emitting diodes (OLEDs). Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as the emissive layer in OLED devices due to their excellent thermal stability and electroluminescence properties.
The specific substitution pattern of this compound could lead to materials with tailored properties for organic electronics. The chlorine atoms can enhance intersystem crossing and promote phosphorescence, which is beneficial for achieving high-efficiency OLEDs. The phenyl group can influence the charge transport properties and the emission color. While specific studies on the application of this compound in material science are limited, the foundational knowledge of related compounds provides a strong rationale for its investigation in this field.
Future Research Directions and Unexplored Avenues for 5,8 Dichloro 2 Phenyl 4 Quinolinol
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. researchgate.net For 5,8-dichloro-2-phenyl-4-quinolinol, these computational tools offer a powerful approach to rationally design new derivatives and predict their properties, thereby accelerating the research and development cycle.
Machine learning models can be trained on existing datasets of quinoline (B57606) derivatives to predict various characteristics. researchgate.net For instance, a model could be developed to forecast the biological activity of novel analogs of this compound based on their structural features. asm.org Such models have demonstrated high accuracy in similar contexts. For example, a machine learning model for predicting the reactive sites of electrophilic aromatic substitution in quinolines achieved an accuracy of 93% on an internal validation set and 90% on an external set. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Development of Novel and Highly Efficient Synthetic Methodologies
While classic methods for quinoline synthesis like the Skraup, Combes, and Doebner-Miller reactions are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for this compound and its derivatives. researchgate.netresearchgate.netiipseries.org The goal is to overcome the limitations of traditional methods, which can involve harsh conditions and produce significant waste. researchgate.net
A key area of development is the use of novel catalysts. nih.gov Heterogeneous catalysts, such as modified zeolites, offer advantages like easier separation and reusability, contributing to greener chemical processes. researchgate.netrsc.org For example, a ZnCl₂/Ni-USY catalyst has shown excellent performance in the synthesis of quinolines from aniline (B41778) and propanol, achieving a 96.4% conversion of aniline and a 78.3% total yield of quinolines. rsc.org Research into metal-based catalysts, including gold, nickel, and iridium, as well as biocatalysts, could lead to new, highly selective pathways for synthesizing substituted quinolinols. nih.gov
Modern synthetic approaches, including microwave-assisted and solvent-free reactions, also present promising avenues. nih.govnih.gov These techniques can significantly reduce reaction times and improve yields. Exploring multicomponent reactions, where three or more reactants combine in a single step, could provide a rapid and efficient route to structurally complex derivatives of this compound. iipseries.org
Advanced Mechanistic Studies using In Situ and Time-Resolved Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Advanced spectroscopic techniques, particularly in situ and time-resolved spectroscopy, offer unprecedented insight into the dynamic processes of chemical reactions. wikipedia.orgresearchgate.netyoutube.com
In situ spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, allows for the real-time monitoring of a reaction as it happens. youtube.com This technique can identify transient intermediates and probe the interactions between reactants and catalysts on a molecular level. rsc.orgrsc.org For instance, in situ FTIR has been used to investigate the mechanism of quinoline synthesis over zeolite catalysts, identifying N-phenylpropan-1-imine as a key intermediate. researchgate.netrsc.org Applying this to the synthesis of this compound could elucidate the precise roles of catalysts and reaction conditions, enabling fine-tuning for improved efficiency and selectivity.
Time-resolved spectroscopy can capture chemical events on extremely short timescales, from nanoseconds down to femtoseconds. wikipedia.orgoptica.orgyoutube.com Techniques like time-resolved resonance Raman and infrared spectroscopy can track the evolution of molecular structures during a reaction, providing a "molecular movie" of the process. optica.orgnih.gov This would be particularly valuable for studying photochemical reactions or understanding the dynamics of excited states in derivatives of this compound, which is essential for applications in areas like photocatalysis or materials science. researchgate.netnih.gov
Exploration of New Application Domains in Non-Biological Fields
While quinoline derivatives are extensively studied for their biological activities, their unique chemical and photophysical properties make them suitable for a range of non-biological applications. nih.govnih.gov Future research should actively explore these avenues for this compound.
One promising area is materials science, specifically in the development of organic light-emitting diodes (OLEDs). Certain 8-hydroxyquinoline (B1678124) derivatives are used as electron carriers and fluorescent chemosensors for metal ions. nih.gov The specific substitutions on this compound—the chloro groups and the phenyl ring—could be systematically modified to tune its electronic and photoluminescent properties for use in advanced electronic displays or sensor technologies.
The quinoline scaffold is also found in various dyestuffs. researchgate.net The chromophoric system of this compound could be exploited and functionalized to create novel dyes with specific colors and high stability for use in textiles, printing, or as research probes. Additionally, its potential as a ligand in coordination chemistry could be investigated for applications in catalysis or the development of new materials with unique magnetic or optical properties. researchgate.net
Multidisciplinary Approaches to Comprehensive Compound Characterization and Utilization
To fully realize the potential of this compound, a multidisciplinary research approach is essential. By combining expertise from organic synthesis, computational chemistry, analytical spectroscopy, materials science, and chemical engineering, a comprehensive understanding of the compound can be achieved.
An integrated workflow could begin with computational chemists using AI and ML to design and predict the properties of novel derivatives. researchgate.netnih.gov Synthetic chemists would then develop efficient and sustainable methods to produce these target compounds, guided by mechanistic insights from advanced spectroscopic studies. acs.orgdntb.gov.ua Materials scientists could then characterize the physical and electronic properties of these new molecules, evaluating their suitability for applications like OLEDs or sensors. nih.gov
This collaborative effort ensures that research is not conducted in silos but as a cohesive program. For example, if a material scientist identifies a promising property but the synthesis is low-yielding, synthetic chemists can revisit the process, informed by mechanistic data, to optimize it. This feedback loop, powered by diverse expertise, will be the most effective strategy for the comprehensive characterization and ultimate utilization of this compound and its future derivatives.
Q & A
Basic Research Questions
Synthetic Routes and Reaction Optimization Q: What are the standard synthetic routes for 5,8-Dichloro-2-phenyl-4-quinolinol, and what key reaction parameters require optimization? A: The compound is typically synthesized via multi-step reactions involving halogenation and cyclization. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce the phenyl group, followed by chlorination at positions 5 and 8. Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for coupling efficiency .
- Temperature control : Reactions often require reflux in solvents like DMF or toluene (110–140°C) .
- Purification : Column chromatography with silica gel or recrystallization (ethanol is common) to isolate high-purity products .
- Yield optimization : Adjusting stoichiometry of chlorinating agents (e.g., POCl₃) and reaction time (6–12 hours) .
Characterization Techniques Q: Which spectroscopic and chromatographic methods are most effective for characterizing this compound? A:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions. For example, quinoline ring protons resonate at δ 7.5–8.5 ppm, while chloro-substituents deshield adjacent carbons .
- IR spectroscopy : Detect hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .
- HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .
- Melting point : Determined via DSC (e.g., 223–225°C for analogous quinoline derivatives) .
Safety and Handling Protocols Q: What safety protocols are critical when handling this compound in laboratory settings? A:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile chlorinated intermediates (e.g., POCl₃) .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
- Emergency measures : Neutralize spills with sodium bicarbonate and consult SDS guidelines for chlorinated phenols .
Advanced Research Questions
Synthetic Yield Optimization Q: How can researchers optimize the yield of this compound in multi-step syntheses? A:
- Catalyst systems : Compare Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates .
- Additives : Use K₂CO₃ as a base to neutralize HCl byproducts during chlorination .
- Reaction monitoring : TLC or in-situ IR to track intermediate formation and adjust reaction time .
Resolving Data Contradictions Q: What methodologies resolve contradictions between experimental data and computational predictions for this compound? A:
- Structural validation : Single-crystal X-ray diffraction (e.g., R factor <0.05) to confirm substituent positions .
- Computational alignment : Compare DFT-predicted bond lengths/angles (ACD/Labs Percepta) with experimental NMR/IR data .
- Statistical analysis : Apply bootstrapping or structural equation modeling (SEM) to reconcile conflicting bioactivity results .
- Replication studies : Repeat syntheses under controlled conditions to isolate variables (e.g., humidity, catalyst purity) .
Biological Activity Mechanisms Q: What strategies are recommended for elucidating the biological activity mechanism of this compound? A:
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying chloro-substituents) and test against targets like kinases or bacterial enzymes .
- Molecular docking : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic quinoline core with ATP-binding sites) .
- In vitro assays : Measure IC₅₀ values in cell cultures and compare with control compounds (e.g., chloroxylene derivatives) .
- Metabolic stability : Assess hepatic microsome degradation to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
